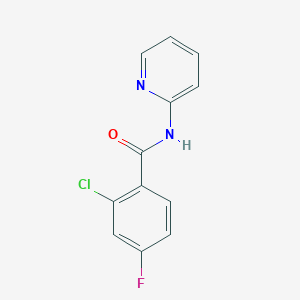
1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
Synthetic approaches to compounds related to 1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate often involve multi-step reactions that build the complex structure from simpler precursors. For example, compounds with naphthyl and pyrrolidine components can be synthesized through various routes including cycloaddition reactions, condensation reactions, and functional group transformations. Techniques such as 1,3-dipolar cycloaddition have been utilized for the synthesis of naphthyl pyrrolidine/pyrrolizidine-spirooxindoles, showcasing the versatility of combining naphthyl and pyrrolidine units into complex molecules (Saravanan, Pushparaj, & Raghunathan, 2013).
Molecular Structure Analysis
The molecular structure of compounds similar to the target molecule can be elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling. Structural analyses reveal the arrangement of atoms within the molecule, the presence of functional groups, and intramolecular interactions such as hydrogen bonding. For instance, the crystal structure of related naphthyl-containing compounds has been determined, providing insight into the spatial arrangement and potential reactivity of these molecules (X. Tai, 2018).
Chemical Reactions and Properties
Chemical reactions involving compounds with naphthyl and pyrrolidine components can include cycloaddition, nucleophilic substitutions, and electrophilic additions. These reactions are influenced by the electronic and steric properties of the naphthyl and pyrrolidine units, allowing for the formation of a wide range of products with diverse functionalities. The reactivity of these compounds can be further modified through the introduction of substituents on the naphthyl or pyrrolidine rings, enabling the synthesis of molecules with tailored physical and chemical properties.
Physical Properties Analysis
The physical properties of compounds similar to 1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate, such as solubility, melting point, and optical activity, are determined by their molecular structure. The presence of naphthyl and pyrrolidine units can confer specific physical characteristics, including solubility in organic solvents and the potential for optical activity in chiral molecules. For example, the synthesis of optically active organosilicon compounds with naphthyl components has been reported, highlighting the impact of molecular structure on the physical properties of these materials (Yuning Li & Y. Kawakami, 1998).
Eigenschaften
IUPAC Name |
(1-naphthalen-1-yl-2,5-dioxopyrrolidin-3-yl) N'-phenylcarbamimidothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c22-21(23-15-9-2-1-3-10-15)27-18-13-19(25)24(20(18)26)17-12-6-8-14-7-4-5-11-16(14)17/h1-12,18H,13H2,(H2,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQSZIVJOBGPBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC3=CC=CC=C32)SC(=NC4=CC=CC=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Naphthalen-1-yl-2,5-dioxo-pyrrolidin-3-yl)-1-phenyl-isothiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-({4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)piperidin-2-one](/img/structure/B5494361.png)
![7-(2-furyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5494366.png)
![5-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5494373.png)
![N-(2-chloro-4-methylphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5494386.png)
![N-[1-(1H-benzimidazol-2-yl)-2-(3-bromophenyl)vinyl]-3-methylbenzamide](/img/structure/B5494392.png)
![{2-methoxy-6-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]phenoxy}acetic acid](/img/structure/B5494396.png)
![1-(4-chlorophenyl)-4-[(1-methyl-1H-benzimidazol-2-yl)methoxy]phthalazine](/img/structure/B5494402.png)
![3-{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}-1-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5494414.png)
![5-[2-(2-chlorophenyl)vinyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5494426.png)

![3-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]pyridine](/img/structure/B5494453.png)
![1-(4-chlorophenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine oxalate](/img/structure/B5494459.png)

![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine-4-carboxamide](/img/structure/B5494469.png)